molecular formula C12H11NO4S2 B8373225 3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester

3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester

Cat. No. B8373225
M. Wt: 297.4 g/mol
InChI Key: ZIKMMDRCQKLMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796320B2

Procedure details

1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride-dichloromethane complex (272 mg, 0.33 mmol), 3-methoxycarbonylphenylboronic acid (898 mg, 4.99 mmol), and tripotassium phosphate (1.41 g, 6.64 mmol) were added to a solution of commercially available 5-bromothiophene-2-sulfonamide (805 mg, 3.33 mmol) in mixture of 1,4-dioxane (10 mL) and DMF (1 mL), followed by stirring at 85° C. overnight in an argon atmosphere. The reaction solution was concentrated. A saturated aqueous solution of sodium chloride was added to the residue, followed by extraction with methylene chloride and drying over anhydrous sodium sulfate. The solvent was distilled off, and methanol was added to the residue. The precipitated solid was filtered off. The residue obtained by distilling the solvent off was subjected to purification by silica gel column chromatography to obtain 3-(5-sulfamoyl-2-thienyl)benzoic acid methyl ester (529 mg, 1.78 mmol) (yield: 53%).
Quantity
898 mg
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1)=[O:4].P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:23]1[S:27][C:26]([S:28]([NH2:31])(=[O:30])=[O:29])=[CH:25][CH:24]=1.O1CCOCC1>CN(C=O)C>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:23]2[S:27][C:26]([S:28](=[O:30])(=[O:29])[NH2:31])=[CH:25][CH:24]=2)[CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
898 mg
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC1)B(O)O
Name
tripotassium phosphate
Quantity
1.41 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
805 mg
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
by stirring at 85° C. overnight in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium chloride was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
methanol was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent
CUSTOM
Type
CUSTOM
Details
off was subjected to purification by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C=1SC(=CC1)S(N)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mmol
AMOUNT: MASS 529 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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